AC-Thr-ome
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
AC-Thr-ome can be synthesized through several methods. One common synthetic route involves the reaction of Methyl L-threoninate hydrochloride with Acetyl chloride in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane (DCM). The reaction is carried out at a temperature of 13°C, and the progress is monitored using thin-layer chromatography (TLC) with ninhydrin colorimetry . The product is then purified through batch column chromatography using a methanol and dichloromethane mixture (1:9 volume ratio) and vacuum dried to obtain a white powdery solid .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
AC-Thr-ome undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
AC-Thr-ome has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies and protein modification research.
Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of AC-Thr-ome involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of modified proteins or peptides. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl N-acetyl-L-serinate: Similar in structure but derived from L-serine.
Methyl N-acetyl-L-valinate: Derived from L-valine and has different functional properties.
Uniqueness
AC-Thr-ome is unique due to its specific structural features and reactivity. Its hydroxyl group and acetylated amino group confer distinct chemical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
methyl 2-acetamido-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(9)6(7(11)12-3)8-5(2)10/h4,6,9H,1-3H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINDAYECPXXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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